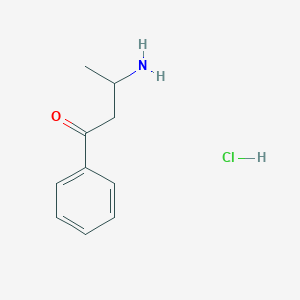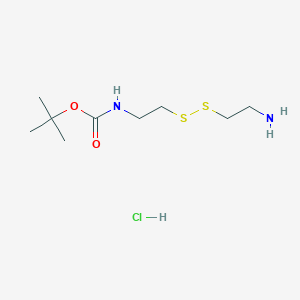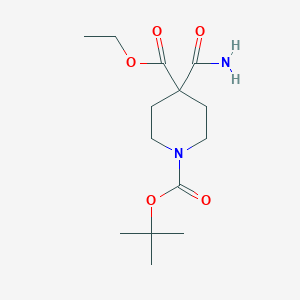
3-(Cbz-amino)-1,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cbz-amino)-1,5-dimethylpyrazole is a compound that features a pyrazole ring substituted with a benzyl carbamate (Cbz) protected amino group at the 3-position and methyl groups at the 1 and 5 positions. The Cbz group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Mécanisme D'action
Target of Action
The primary target of 3-(Cbz-amino)-1,5-dimethylpyrazole is the amine functional group . Amines are common functional groups in chemistry and are employed with protecting groups to reduce the production of undesired side products . The Cbz (carboxybenzyl) group is a protecting group used in organic synthesis, specifically for the protection of amines .
Mode of Action
The compound interacts with its targets through a process known as amidation . This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . Moreover, amide structures have been frequently found in many natural products and biologically active compounds .
Result of Action
The result of the action of this compound is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the amidation process occurs under mild conditions . Additionally, the deprotection of Cbz, Alloc, and methyl carbamate protected amines can be readily achieved by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . These conditions suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemical agents.
Analyse Biochimique
Biochemical Properties
3-(Cbz-amino)-1,5-dimethylpyrazole plays a significant role in biochemical reactions, particularly in the synthesis of amides. The compound interacts with enzymes such as isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These interactions facilitate the conversion of N-Cbz-protected amines to amides with high yields. The nature of these interactions involves the formation of isocyanate intermediates that react with Grignard reagents to produce the corresponding amides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Cbz-protected amino group may affect the compound’s ability to penetrate cell membranes and interact with intracellular targets . Additionally, the compound’s interactions with enzymes and proteins within the cell can lead to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Cbz-protected amino group allows it to interact with various enzymes, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of specific enzymes, thereby influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under mild reaction conditions, allowing for efficient synthesis of amides . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . Higher doses can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as isocyanate intermediates play a crucial role in its metabolic pathways . These interactions facilitate the conversion of N-Cbz-protected amines to amides, impacting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s Cbz-protected amino group may affect its localization and accumulation within specific cellular compartments . Additionally, the compound’s interactions with transporters can influence its distribution and efficacy within tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s Cbz-protected amino group may direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s activity and function, affecting its interactions with biomolecules and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-1,5-dimethylpyrazole typically involves the protection of an amino group with a benzyl carbamate (Cbz) group. This can be achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate . The pyrazole ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods for the protection of amino groups and the synthesis of pyrazole rings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cbz-amino)-1,5-dimethylpyrazole can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, H2
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring
Reduction: Deprotected amine
Substitution: Substituted pyrazole derivatives
Applications De Recherche Scientifique
3-(Cbz-amino)-1,5-dimethylpyrazole has various applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-amino-1,5-dimethylpyrazole: Similar structure with a tert-butyl carbamate (Boc) protecting group instead of Cbz.
N-Fmoc-amino-1,5-dimethylpyrazole: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-amino-1,5-dimethylpyrazole: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-(Cbz-amino)-1,5-dimethylpyrazole is unique due to the presence of the Cbz protecting group, which offers specific stability and reactivity characteristics. The Cbz group can be selectively removed under mild conditions, making it a valuable tool in multi-step organic synthesis .
Propriétés
IUPAC Name |
benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMQFZKHYPZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)


![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)




![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)
![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)




